molecular formula C11H17N3 B13075673 7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13075673
M. Wt: 191.27 g/mol
InChI Key: NBOIVSUHYXDPBR-UHFFFAOYSA-N
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Description

7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings, which are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction typically proceeds under mild conditions, often in the presence of a suitable solvent and a catalyst to enhance the yield and regioselectivity.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher throughput. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or cyclopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation, such as tyrosine kinases or cyclin-dependent kinases . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct steric and electronic properties. This unique substitution pattern can enhance the compound’s binding affinity to specific molecular targets, thereby improving its biological activity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

7-methyl-2-(2-methylcyclopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H17N3/c1-7-5-9(7)10-6-11-12-4-3-8(2)14(11)13-10/h6-9,12H,3-5H2,1-2H3

InChI Key

NBOIVSUHYXDPBR-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=CC(=NN12)C3CC3C

Origin of Product

United States

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